Tosylate Leaving Group Enables 3.4- to 4.4-Fold Higher Radiochemical Yield for [18F]DPA-714 Production Compared to Original Tosylate Methodology
The tosylate moiety of Tosylate-DPA-714 is the optimal leaving group for the critical one-step nucleophilic [18F]fluorination that generates [18F]DPA-714. In the optimized GMP-compliant process on the Trasis AllinOne automated platform using a precursor load of only 4 mg Tosylate-DPA-714, radiochemical yields of 55–71% (n=6) are consistently achieved, with molar activities reaching 117–350 GBq/µmol at end of synthesis [1]. This represents a 3.4- to 4.4-fold improvement over the original tosylate-based radiosynthesis reported in the seminal 2008 characterization (16% radiochemical yield, 270 GBq/µmol) [2]. Systematically, among six leaving groups evaluated for nucleophilic [18F]fluorination—chloride, bromide, iodide, mesylate, tosylate, and triflate—tosylate and bromide were identified as the most reactive [3]. Inferior leaving groups such as mesylate or chloride produce substantially lower radiochemical yields and are not recommended for GMP production workflows.
| Evidence Dimension | Radiochemical yield of [18F]DPA-714 production |
|---|---|
| Target Compound Data | 55–71% radiochemical yield (n=6), molar activity 117–350 GBq/µmol |
| Comparator Or Baseline | Original tosylate method (James et al. 2008): 16% radiochemical yield, 270 GBq/µmol; mesylate, halide, and triflate leaving groups: systematically less reactive than tosylate |
| Quantified Difference | 3.4- to 4.4-fold improvement in yield; tosylate classified as one of the two most reactive leaving groups among six tested |
| Conditions | Nucleophilic aliphatic [18F]fluorination; 4 mg Tosylate-DPA-714 precursor; tetraethylammonium bicarbonate in acetonitrile at 100°C; fully automated Trasis AllinOne synthesiser with in-house cassette; starting activity 31–42 GBq [18F]fluoride |
Why This Matters
Higher radiochemical yield directly determines production capacity per batch (13–20 GBq tracer per synthesis run), enabling multi-center clinical trials and reducing per-dose cost, making Tosylate-DPA-714 the rational procurement choice for any facility establishing or scaling [18F]DPA-714 production.
- [1] Cybulska KA, Bloemers V, Perk LR, Laverman P. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module. EJNMMI Radiopharm Chem. 2021;6:20. doi:10.1186/s41181-021-00133-0 View Source
- [2] James ML, Fulton RR, Vercoullie J, et al. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization. J Nucl Med. 2008;49(5):814-822. doi:10.2967/jnumed.107.046151 View Source
- [3] Tohoku University Cyclotron and Radioisotope Center. Study of leaving groups for the preparation of [ω-18F]fluorofatty acids via nucleophilic fluorination and its application to the synthesis of 17-[18F]fluoro-3-methylheptadecanoic acid. Appl Radiat Isot. 1991;42(9):801-809. View Source
